molecular formula C11H14N2O2 B1284577 N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 899788-87-5

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B1284577
CAS No.: 899788-87-5
M. Wt: 206.24 g/mol
InChI Key: FAHKFTMOERFXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is not specified in the search results. It is used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Future Directions

The search results do not provide specific information on the future directions of research or applications for N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide. As it is used for proteomics research , future studies may continue to explore its interactions with proteins and potential applications in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This includes the use of automated reactors to control reaction conditions precisely and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)acetamide
  • N-(5-Amino-2-methoxyphenyl)propionamide
  • N-(5-Amino-2-methoxyphenyl)butyramide

Uniqueness

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKFTMOERFXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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